molecular formula C13H7ClF3N3 B8264690 6-氯-3-(3-(三氟甲基)苯基)咪唑并[1,2-b]哒嗪

6-氯-3-(3-(三氟甲基)苯基)咪唑并[1,2-b]哒嗪

货号 B8264690
分子量: 297.66 g/mol
InChI 键: FABGVXWXZKTQBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C13H7ClF3N3 and its molecular weight is 297.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 合成和中枢神经系统受体相互作用:

    • 与6-氯-3-(3-(三氟甲基)苯基)咪唑并[1,2-b]哒嗪相关的化合物6-氯-3-甲氧基-2-(对甲苯基)咪唑并[1,2-b]哒嗪被发现能取代与大鼠脑浆膜结合的[3H]地西泮,表明与中枢神经系统受体有潜在的相互作用 (Barlin, Davies, & Ngu, 1988).
  2. 与苯二氮卓受体相互作用:

    • 研究表明,包括咪唑并[1,2-b]哒嗪的6-氯变体在内的某些衍生物与中枢和线粒体苯二氮卓受体相互作用。这表明在研究这些受体系统中具有潜在应用 (Barlin, Davies, & Harrison, 1997).
  3. 合成方法和衍生物:

    • 已经开发了6-氯-3-甲氧基-2-苯基咪唑并[1,2-b]哒嗪和相关化合物的合成技术,突出了化学多功能性和创造具有不同应用的多种衍生物的潜力 (Barlin, 1986).
  4. 外周型苯二氮卓受体的结合亲和力:

    • 特定的6-氯-2-苯基咪唑并[1,2-b]哒嗪衍生物显示出对周围型苯二氮杂卓受体的强选择性结合。这表明在研究或靶向这些受体以用于治疗目的方面具有可能的用途 (Barlin, Davies, Harrison, Ireland, & Willis, 1996).
  5. 抗菌和抗疟疾活性:

    • 从6-氯-2-取代芳基咪唑并[1,2-b]哒嗪衍生物合成的包含咪唑并[1,2-b]哒嗪部分的哌嗪的磺酰胺和酰胺衍生物已显示出体外抗菌和抗疟疾活性 (Bhatt, Kant, & Singh, 2016).
  6. 外周苯二氮卓受体研究的潜在探针:

  7. 癌症治疗的潜在应用:

    • 咪唑并[1,2-b]哒嗪的衍生物,包括那些具有三氟甲基苯基基团的衍生物,已被研究为VEGFR2激酶抑制剂,显示出通过抑制肿瘤血管生成治疗癌症的潜力 (Miyamoto et al., 2012).

属性

IUPAC Name

6-chloro-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABGVXWXZKTQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (2 g, 8.6 mmol) and 3-(trifluoromethyl)phenylboronic acid (1.63 g, 8.6 mmol) in dioxane/H2O (100 mL, 4:1) was added K2CO3 (2.4 g, 17.2 mmol) and Pd(PPh3) 4 (0.497 g, 0.430 mmol), the mixture was stirred at 110° C. for 3 h. The solution was concentrated, partitioned in EtOAc/H2O. The aqueous layer was washed with EtOAc (50 mL) for 3 times. The collected organic layers were dried over Na2SO4, concentrated and purified by column chromatography to give compound 6-chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine (0.22 g, 0.739 mmol, yield 9%) as a brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。